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Compound of Interest

Compound Name: CI-1040

Cat. No.: B1683921 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
CI-1040, also known as PD184352, is a pioneering small-molecule inhibitor of the dual-

specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase). As the first MEK

inhibitor to enter clinical development, it has been instrumental in validating the therapeutic

potential of targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade frequently

dysregulated in human cancers. This technical guide provides a comprehensive overview of

the chemical structure, physicochemical properties, mechanism of action, preclinical and

clinical data, and detailed experimental protocols relevant to the study of CI-1040.

Chemical Structure and Properties
CI-1040 is a synthetic organic compound belonging to the class of aminobenzoic acids and

derivatives. Its chemical and physical properties are summarized in the table below.
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Property Value

IUPAC Name
2-(2-chloro-4-iodophenylamino)-N-

(cyclopropylmethoxy)-3,4-difluorobenzamide

Synonyms PD184352, PD 184352

CAS Number 212631-79-3

Molecular Formula C₁₇H₁₄ClF₂IN₂O₂

Molecular Weight 478.67 g/mol

Appearance White to off-white solid

Solubility
DMSO: ≥ 100 mg/mL, Ethanol: 14 mg/mL,

Water: Insoluble

SMILES
O=C(C1=CC=C(C(F)=C1NC2=CC=C(I)C=C2Cl)

F)NOCC3CC3

Mechanism of Action
CI-1040 is a highly specific and potent, non-ATP-competitive inhibitor of MEK1 and MEK2. It

binds to a unique hydrophobic pocket adjacent to the ATP-binding site of unphosphorylated

MEK, locking the enzyme in a catalytically inactive conformation. This allosteric inhibition

prevents the phosphorylation and subsequent activation of the downstream effector kinases,

ERK1 and ERK2 (extracellular signal-regulated kinases). The inhibition of ERK1/2

phosphorylation blocks the transduction of growth-promoting signals, leading to cell cycle

arrest and, in some contexts, apoptosis. The high selectivity of CI-1040 for MEK1/2 is a key

feature, with minimal activity against a wide range of other kinases.
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Figure 1. The MEK/ERK signaling pathway and the inhibitory action of CI-1040.
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Preclinical Data
In Vitro Activity
CI-1040 has demonstrated potent inhibitory activity against MEK1 and has shown efficacy in

various cancer cell lines, particularly those with activating mutations in the Ras/Raf pathway.

Parameter Value Cell Line/Assay Condition

IC₅₀ 17 nM MEK1 (cell-free assay)

IC₅₀ 0.3 µM Inhibition of MEK1 in vitro

GI₅₀ 52 nM

Papillary thyroid carcinoma

(PTC) cells with BRAF

mutation

GI₅₀ 1.1 µM
PTC cells with RET/PTC1

rearrangement

Effect >75% reduction of pMAPK
Colon 26 cells (1 µM for 1

hour)

Effect
99% & 92% inhibition of ERK1

& ERK2 phosphorylation

MDA-MB-231 breast cancer

cells (1 µM)

In Vivo Activity
Preclinical studies in animal models have shown the antitumor activity of CI-1040 in various

xenograft models.

Animal Model Dosing Outcome

Colon tumor xenografts 48-200 mg/kg (oral)
Impaired growth of mouse and

human colon tumor xenografts.

PTC tumor xenografts
300 mg/kg/day (oral) for 3

weeks

31.3% tumor reduction (BRAF

mutation), 47.5% tumor

reduction (RET/PTC1

rearrangement).
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Clinical Data
CI-1040 was advanced into clinical trials based on its promising preclinical profile. However, its

development was ultimately halted due to insufficient clinical efficacy and unfavorable

pharmacokinetic properties.

Phase I Study
A Phase I study was conducted to determine the maximum tolerated dose (MTD), safety,

pharmacokinetics, and preliminary antitumor activity.

Parameter Finding

No. of Patients 77

Dose Range 100 mg QD to 800 mg TID

MTD 800 mg BID with food

Dose-Limiting Toxicity Grade 3 asthenia at 800 mg TID

Common Adverse Events
Diarrhea, asthenia, rash, nausea, and vomiting

(mostly Grade 1 or 2)

Antitumor Activity

1 partial response (pancreatic cancer), 19

patients (28%) with stable disease (median

duration 5.5 months).

Pharmacodynamics
Median inhibition of tumor pERK of 73% (range

46% to 100%) in 10 patients.

Pharmacokinetics

Plasma concentrations of CI-1040 and its active

metabolite, PD0184264, increased in a less

than dose-proportional manner. Administration

with a high-fat meal increased drug exposure.

Phase II Study
A multicenter Phase II study evaluated the efficacy of CI-1040 in patients with advanced non-

small-cell lung, breast, colon, and pancreatic cancer.
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Parameter Finding

No. of Patients
67 (14 breast, 20 colon, 18 NSCLC, 15

pancreatic)

Dosing Regimen 800 mg BID continuously

Antitumor Activity

No complete or partial responses. 8 patients

had stable disease (median duration 4.4

months).

Conclusion
Insufficient antitumor activity to warrant further

development in the tested cancers.

Metabolism and Pharmacokinetics
CI-1040 undergoes extensive oxidative metabolism. A key active metabolite, PD0184264, was

found to have significantly higher plasma concentrations (approximately 30-fold greater) than

the parent compound in patients. This metabolite, later known as zapnometinib, exhibits

superior pharmacokinetic properties and has been investigated further. The development of CI-
1040 was hampered by low bioavailability, which was improved by administration with food.
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Figure 2. Logical progression of CI-1040's development and its influence.

Experimental Protocols
MEK1 Kinase Inhibition Assay (Radiometric)
This protocol describes a cell-free assay to determine the inhibitory activity of CI-1040 on

MEK1 kinase.

Materials:

Recombinant GST-MEK1 and GST-MAPK (ERK)

Myelin Basic Protein (MBP)
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Assay Buffer: 50 mM Tris (pH 7.4), 10 mM MgCl₂, 2 mM EGTA

[γ-³²P]ATP

CI-1040 stock solution (in DMSO)

Laemmli SDS sample buffer

SDS-PAGE gels (10%)

Phosphorimager

Procedure:

Prepare the kinase reaction mixture in a final volume of 50 µL containing:

10 µg GST-MEK1

0.5 µg GST-MAPK

40 µg MBP

Varying concentrations of CI-1040 or DMSO (vehicle control)

Pre-incubate the mixture for 10 minutes at 30°C.

Initiate the reaction by adding 10 µM [γ-³²P]ATP.

Incubate for 15 minutes at 30°C.

Stop the reaction by adding Laemmli SDS sample buffer.

Resolve the phosphorylated MBP by SDS/10% PAGE.

Visualize the radiolabeled MBP using a phosphorimager and quantify the band intensities to

determine the IC₅₀ of CI-1040.

Cell Proliferation Assay (Flow Cytometry)
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This protocol is for assessing the effect of CI-1040 on cell cycle progression.

Materials:

Cancer cell line of interest

Complete cell culture medium

CI-1040 stock solution (in DMSO)

Propidium Iodide (PI) staining solution (50 µg/mL PI, 30 units/mL RNase)

70% ice-cold ethanol

Flow cytometer

Procedure:

Seed cells in T-75 cm² flasks and allow them to adhere overnight.

Treat the cells with varying concentrations of CI-1040 or DMSO for 24-48 hours.

Harvest the cells by trypsinization and collect the cell pellets by centrifugation.

Wash the cells with PBS and resuspend the pellet.

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while

vortexing gently. Incubate for at least 30 minutes on ice.

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI staining solution and incubate for 20 minutes at 37°C in the

dark.

Analyze the samples by flow cytometry to determine the distribution of cells in different

phases of the cell cycle (G1, S, G2/M).
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Figure 3. Workflow for a radiometric MEK1 kinase inhibition assay.
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Western Blot for pERK Levels
This protocol outlines the general steps for detecting changes in ERK phosphorylation following

CI-1040 treatment.

Materials:

Cancer cell line of interest

CI-1040 stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Seed cells and treat with CI-1040 or DMSO for the desired time (e.g., 1-24 hours).

Wash cells with ice-cold PBS and lyse with lysis buffer.

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
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Denature protein samples by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash again and detect the signal using an ECL reagent and an imaging system.

To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Conclusion
CI-1040 holds a significant place in the history of targeted cancer therapy as the first MEK

inhibitor to be clinically evaluated. Although its own development was curtailed by suboptimal

pharmacokinetic properties and limited efficacy, the compound unequivocally demonstrated the

feasibility of targeting the MEK/ERK pathway. The knowledge gained from the preclinical and

clinical studies of CI-1040, including the identification of its more bioavailable active metabolite,

has been invaluable in guiding the successful development of second-generation MEK

inhibitors that are now established components of cancer treatment regimens. The data and

protocols presented herein serve as a comprehensive resource for researchers continuing to

explore the intricacies of the MEK/ERK signaling cascade and the development of novel kinase

inhibitors.

To cite this document: BenchChem. [The MEK Inhibitor CI-1040: A Comprehensive Technical
Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683921#the-chemical-structure-and-properties-of-
ci-1040]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1683921?utm_src=pdf-body
https://www.benchchem.com/product/b1683921?utm_src=pdf-body
https://www.benchchem.com/product/b1683921#the-chemical-structure-and-properties-of-ci-1040
https://www.benchchem.com/product/b1683921#the-chemical-structure-and-properties-of-ci-1040
https://www.benchchem.com/product/b1683921#the-chemical-structure-and-properties-of-ci-1040
https://www.benchchem.com/product/b1683921#the-chemical-structure-and-properties-of-ci-1040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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